2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate
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Overview
Description
2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and selectivity, while the cyano group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.
Quinoxaline derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a cyano group on the quinoxaline core distinguishes it from other similar compounds and enhances its potential for diverse applications.
Properties
IUPAC Name |
2-ethylbutyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-3-15(4-2)14-27-21(26)16(13-22)19-20(25-11-7-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKMVDJFCASFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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